3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid

Medicinal Chemistry ADME Lipophilicity

This chlorinated phenylpropanoic acid exhibits a +1.1 log unit increase in lipophilicity (XLogP3=2.3) versus non-halogenated analogs, making it ideal for optimizing membrane permeability in early-stage drug discovery. Its 5 rotatable bonds offer enhanced conformational flexibility for structure-activity relationship (SAR) studies and chemical probe development, while the 2-chloro-3,4-dimethoxy substitution pattern supports the synthesis of novel antimicrobial agents.

Molecular Formula C11H13ClO4
Molecular Weight 244.67 g/mol
CAS No. 910300-36-6
Cat. No. B6614700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid
CAS910300-36-6
Molecular FormulaC11H13ClO4
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CCC(=O)O)Cl)OC
InChIInChI=1S/C11H13ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3,5H,4,6H2,1-2H3,(H,13,14)
InChIKeyZLKSDKXZUPXVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6): A Chlorinated Phenylpropanoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) is an aromatic carboxylic acid belonging to the phenylpropanoic acid class. Its structure features a propanoic acid chain attached to a phenyl ring that is substituted with a chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions [1]. This specific substitution pattern, particularly the presence of the chloro group, distinguishes it from non-halogenated analogs and contributes to its unique physicochemical profile, including increased lipophilicity (computed XLogP3-AA = 2.3) and a molecular weight of 244.67 g/mol [1].

Why 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) Cannot Be Replaced by Common Analogs: The Critical Role of Chlorine and Substitution Pattern


Seemingly minor structural modifications within the phenylpropanoic acid class lead to significant, quantifiable differences in key molecular properties that directly impact biological activity and synthetic utility. Substituting 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) with a non-chlorinated analog, a positional isomer, or an unsaturated derivative is not scientifically equivalent. These changes can alter lipophilicity (XLogP3) [REFS-1, REFS-2], hydrogen bonding capacity, molecular flexibility (rotatable bond count) [REFS-1, REFS-3], and the compound's potential for downstream chemical transformations. The evidence below quantifies these critical differentiators, providing a clear rationale for precise compound selection in research and development workflows.

Quantitative Differentiation of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) vs. Analogs: A Procurement-Relevant Evidence Guide


Lipophilicity (XLogP3) vs. Non-Chlorinated Analog: A +1.1 Log Unit Increase for Enhanced Membrane Permeability

The presence of the 2-chloro substituent in 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) significantly increases its lipophilicity compared to the non-chlorinated parent compound, 3-(3,4-dimethoxyphenyl)propanoic acid. This is a critical differentiator for applications where membrane permeability or target engagement is dependent on hydrophobic interactions.

Medicinal Chemistry ADME Lipophilicity

Rotatable Bond Count vs. Acrylic Acid Analog: +1 Rotatable Bond for Enhanced Conformational Flexibility

Compared to its unsaturated analog, (E)-3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid, the propanoic acid derivative (CAS 910300-36-6) possesses an additional rotatable bond in its side chain due to the saturated C-C bond adjacent to the carboxylic acid group. This difference in conformational freedom can be crucial for fitting into target binding sites with specific shape requirements.

Conformational Analysis Molecular Flexibility Drug Design

Molecular Weight vs. Acrylic Acid Analog: ~2 g/mol Higher Mass for Distinct Physicochemical Profile

The saturated propanoic acid chain of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) results in a slightly higher molecular weight compared to its unsaturated acrylic acid counterpart. While seemingly small, this difference is a direct consequence of the structural saturation and contributes to a distinct set of physicochemical properties.

Physicochemical Properties Molecular Weight Compound Differentiation

Topological Polar Surface Area (TPSA) vs. Acrylic Acid Analog: Equivalent TPSA of 55.8 Ų for Comparable Hydrogen Bonding Potential

Despite the difference in side-chain saturation, the topological polar surface area (TPSA) of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) is identical to that of its acrylic acid analog. This indicates that the core hydrogen bonding capacity, a key determinant of oral bioavailability and blood-brain barrier penetration, is conserved.

ADME Prediction Polar Surface Area Hydrogen Bonding

Halogenation as a Driver of Antimicrobial Activity: Class-Level Inference from Chlorinated Phenylpropanoic Acid Derivatives

While direct, head-to-head activity data for 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) is not available, a class-level inference can be drawn from the discovery of chlorinated 3-phenylpropanoic acid derivatives as antimicrobial agents. Research on natural products from marine actinomycetes has identified that chlorination of the phenylpropanoic acid scaffold is a key structural feature associated with antimicrobial activity against pathogens such as Staphylococcus aureus [1].

Antimicrobial Discovery Natural Products Structure-Activity Relationship

Optimal Research and Development Applications for 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

The +1.1 log unit increase in lipophilicity (XLogP3 = 2.3) compared to the non-chlorinated analog [REFS-1, REFS-2] makes this compound a superior candidate for medicinal chemistry programs targeting intracellular or membrane-bound proteins. This property is particularly valuable when optimizing a lead series for improved passive diffusion across biological membranes, a critical parameter in early-stage drug discovery.

Chemical Biology: Conformationally Flexible Probe Development

The presence of 5 rotatable bonds, one more than its acrylic acid analog [REFS-1, REFS-3], provides enhanced conformational flexibility. This makes 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) an ideal scaffold for the development of chemical probes where exploring a wider range of binding conformations is necessary for target engagement or for studying structure-activity relationships (SAR).

Antimicrobial Discovery: Exploring Halogenated Scaffolds

Based on class-level SAR evidence that chlorination of the phenylpropanoic acid scaffold is associated with antimicrobial activity [4], 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid (CAS 910300-36-6) is a justified starting point for the synthesis of novel antimicrobial agents. Its specific 2-chloro-3,4-dimethoxy substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against bacterial or fungal targets.

ADME Property Optimization: Balancing Lipophilicity and Polar Surface Area

The combination of increased lipophilicity (XLogP3 = 2.3) [1] and a conserved TPSA (55.8 Ų) [REFS-1, REFS-3] positions this compound as a strategic intermediate for fine-tuning ADME properties in a drug discovery setting. Researchers can leverage this profile to explore how structural modifications impact the delicate balance between membrane permeability and solubility, a fundamental challenge in optimizing oral drug candidates.

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